molecular formula C7H10BrClN2 B7987470 1-(6-bromopyridin-3-yl)-N-methylmethanamine hydrochloride

1-(6-bromopyridin-3-yl)-N-methylmethanamine hydrochloride

Cat. No.: B7987470
M. Wt: 237.52 g/mol
InChI Key: CHYOGNYAKAZYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-3-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a bromine atom attached to the pyridine ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-bromopyridine-3-carboxaldehyde with methylamine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-N-methylmethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(6-bromopyridin-3-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Bromopyridine-3-methanol
  • 2-Bromo-5-hydroxymethylpyridine
  • 3-Bromoimidazo[1,2-a]pyridine

Comparison: 1-(6-Bromopyridin-3-yl)-N-methylmethanamine hydrochloride is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for specific research purposes .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-9-4-6-2-3-7(8)10-5-6;/h2-3,5,9H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYOGNYAKAZYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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